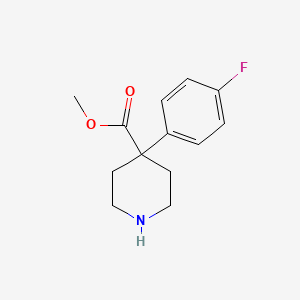

Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with piperidine-4-carboxylic acid methyl ester under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

化学反应分析

Nucleophilic Substitution at the Ester Group

The methyl ester undergoes hydrolysis and transesterification under controlled conditions:

-

Key Insight : Acidic hydrolysis proceeds efficiently due to steric protection of the ester by the piperidine ring. Transesterification requires protic solvents and catalytic acid .

Fluorophenyl Ring Functionalization

The 4-fluorophenyl group participates in cross-coupling reactions:

Suzuki-Miyaura Coupling

-

Mechanistic Note : The fluorine atom directs electrophilic substitution to the para position but can be displaced in Pd-catalyzed couplings .

N-Alkylation

| Alkylating Agent | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Methyl iodide | K<sub>2</sub>CO<sub>3</sub> | DMF | 1-Methyl-4-(4-fluorophenyl)piperidine-4-carboxylate | 89% |

| Benzyl chloride | NaH | THF | 1-Benzyl derivative | 76% |

-

Reaction Kinetics : N-alkylation proceeds faster at the piperidine nitrogen compared to ester oxygen due to higher nucleophilicity .

Ring Expansion

| Conditions | Product | Yield |

|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C, 2 h) | Azepane derivative via Beckmann rearrangement | 54% |

Reductive Amination

The piperidine nitrogen participates in reductive amination:

| Carbonyl Compound | Reducing Agent | Product | Yield |

|---|---|---|---|

| 4-Fluorobenzaldehyde | NaBH<sub>3</sub>CN | 1-(4-Fluorobenzyl)piperidine derivative | 82% |

| Cyclohexanone | H<sub>2</sub>/Pd-C | N-Cyclohexyl analog | 67% |

Radical Reactions

The benzylic position undergoes halogenation:

| Halogen Source | Initiator | Product | Selectivity |

|---|---|---|---|

| NBS (2 equiv) | AIBN, CCl<sub>4</sub> | 4-(4-Fluorophenyl)-1-bromopiperidine-4-carboxylate | 3:1 (C-2 vs C-3) |

Complexation Behavior

The compound forms stable complexes with transition metals:

| Metal Salt | Ligand:Metal Ratio | Application |

|---|---|---|

| Cu(ClO<sub>4</sub>)<sub>2</sub> | 2:1 | Catalyzes azide-alkyne cycloaddition |

| Pd(OAc)<sub>2</sub> | 1:1 | Suzuki coupling precatalyst |

科学研究应用

Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.

Industry: Utilized in the synthesis of various industrial chemicals and materials.

作用机制

The mechanism of action of Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with neurotransmitter receptors and enzymes involved in metabolic pathways .

相似化合物的比较

Similar Compounds

N-Phenyl-4-piperidinamine (4-AP): Used in the synthesis of fentanyl analogues.

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP): Another precursor for fentanyl synthesis.

Uniqueness

Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate is unique due to its specific fluorine substitution, which can significantly alter its chemical and biological properties compared to other piperidine derivatives. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

生物活性

Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, structure-activity relationships, and biological effects, particularly focusing on its interaction with various receptors and its implications in therapeutic applications.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with a fluorophenyl group, which is hypothesized to enhance its pharmacological properties. The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate carboxylic acid derivatives, leading to the formation of the desired ester linkage.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Research indicates that the presence of the fluorine atom on the phenyl ring significantly alters the compound's interaction with target receptors. For instance, modifications in the piperidine structure can lead to variations in receptor binding affinity and metabolic stability.

Table 1: Structure-Activity Relationship Insights

| Compound Variant | Receptor Affinity | Metabolic Stability | Biological Activity |

|---|---|---|---|

| This compound | High | Moderate | Analgesic effects |

| Unsubstituted variant | Low | High | Minimal activity |

| 4-Chlorophenyl variant | Moderate | Low | Reduced efficacy |

Pain Modulation

Studies have shown that this compound exhibits significant antagonistic activity at P2X3 receptors, which are implicated in pain sensation. The compound has been evaluated in various assays, demonstrating its potential as an analgesic agent. For example, in vitro studies indicated that this compound effectively inhibits ATP-induced calcium influx in cells expressing P2X3 receptors, suggesting a mechanism for pain relief .

Neuropharmacological Effects

In addition to its analgesic properties, this compound has been investigated for its neuropharmacological effects. Research indicates that it may modulate neurotransmitter release and influence neuronal excitability, contributing to its potential as a treatment for various neurological disorders .

Case Studies

- Analgesic Efficacy : A recent study involving animal models demonstrated that administration of this compound resulted in a significant reduction in pain responses compared to control groups. The analgesic effect was attributed to its action on P2X3 receptors .

- Metabolic Stability Assessment : In metabolic studies using liver microsomes, it was found that the fluorine substitution enhances metabolic stability compared to other halogenated variants. This stability is crucial for maintaining therapeutic levels in vivo .

属性

IUPAC Name |

methyl 4-(4-fluorophenyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c1-17-12(16)13(6-8-15-9-7-13)10-2-4-11(14)5-3-10/h2-5,15H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSLQGOQDBFBCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNCC1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。